1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185304-73-7
VCID: VC2640103
InChI: InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
SMILES: CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride

CAS No.: 1185304-73-7

Cat. No.: VC2640103

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride - 1185304-73-7

Specification

CAS No. 1185304-73-7
Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
Standard InChI Key NPWWSUPWUKTWKT-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl
Canonical SMILES CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is a piperidine-based compound characterized by two connected piperidine rings with a methyl substituent on one nitrogen atom and a carboxylic acid functional group. The compound exists in multiple salt forms, with the hydrochloride salt being particularly significant for research and potential pharmaceutical applications.

Basic Identification Parameters

The compound's key identification parameters are summarized in Table 1:

ParameterValue
CAS Number1185304-73-7
PubChem CID46735918
IUPAC Name1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight262.77 g/mol
Parent Compound1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid (CID 2761156)

The compound can be referred to by several synonyms, including "1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrochloride" and "1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid hydrochloride" .

Structural Formula and Representation

The structure of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride features a bipiperidine core with a methyl group attached to one nitrogen atom and a carboxylic acid group at the 4-position of the other piperidine ring. This structure can be represented using various notations:

Representation TypeNotation
SMILESCN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl
InChIInChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
InChIKeyNPWWSUPWUKTWKT-UHFFFAOYSA-N

This structural information provides essential details for computational analyses, database searches, and structure-activity relationship studies .

Physical and Chemical Properties

The physical and chemical properties of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride determine its behavior in various environments and its potential applications in chemical and pharmaceutical research.

Chemical Properties and Reactivity

As a compound containing both basic nitrogen atoms and a carboxylic acid group, 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride exhibits amphoteric properties. The presence of the carboxylic acid functional group enables it to participate in various chemical reactions:

  • Acid-base reactions: The carboxylic acid group can be deprotonated under basic conditions

  • Esterification: The carboxylic acid can react with alcohols to form esters

  • Amidation: The carboxylic acid can be converted to amides through reaction with amines

  • Salt formation: The basic nitrogen atoms can form salts with acids, as evidenced by the hydrochloride form

The compound's chemical behavior is also influenced by the tertiary amine group (with the methyl substituent), which can participate in nucleophilic reactions .

Solubility and Solution Properties

While specific solubility data for 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is limited in the available literature, compounds with similar structures typically exhibit enhanced water solubility in their hydrochloride salt forms compared to their free base counterparts. This property is particularly relevant for pharmaceutical applications where aqueous solubility is often crucial for bioavailability.

Related Compound Forms

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid exists in several forms, differing primarily in their salt status. Understanding these variant forms is essential for proper compound selection in research applications.

Free Acid Form

The parent compound, 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid (without hydrochloride), has the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. This form represents the compound without the addition of hydrochloric acid .

Hydrochloride Salt Forms

The compound can exist in multiple salt forms:

Salt FormMolecular FormulaMolecular Weight (g/mol)Description
MonohydrochlorideC₁₂H₂₃ClN₂O₂262.77Addition of one HCl molecule
DihydrochlorideC₁₂H₂₄Cl₂N₂O₂299.24Addition of two HCl molecules

The dihydrochloride form results from protonation of both nitrogen atoms, while the monohydrochloride form involves protonation of only one nitrogen atom. The selection of a specific salt form depends on the intended application, with different forms offering varying solubility, stability, and bioavailability profiles .

Structural Relationships and Analogues

Understanding the structural relationships between 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride and similar compounds provides insights into its potential properties and applications.

Bipiperidinyl Derivatives

The compound belongs to the broader class of bipiperidinyl derivatives, which feature two connected piperidine rings. This structural motif appears in various bioactive compounds and pharmaceutical agents. Other bipiperidinyl derivatives include [1,4']bipiperidinyl-4'-carboxylic acid (C₁₁H₂₀N₂O₂), which lacks the methyl substituent on the nitrogen atom .

Comparison with Bipyridine Derivatives

While structurally distinct, certain bipyridine derivatives share functional similarities with 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride, particularly those containing carboxylic acid groups. For example, [2,2'-Bipyridine]-4,4'-dicarboxylic acid features two connected pyridine rings with carboxylic acid groups, analogous to the connected piperidine rings in the target compound .

CompoundCore StructureKey Differences
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acidBipiperidinylSaturated rings, methyl substituent
[2,2'-Bipyridine]-4,4'-dicarboxylic acidBipyridinylAromatic rings, two carboxylic acid groups
4'-Methyl-[2,2'-bipyridine]-4-carboxylic acidBipyridinylAromatic rings, methyl substituent on ring

These structural relationships provide a framework for understanding potential functional similarities and differences across these compound classes .

Computational Properties and Molecular Interactions

Computational analysis of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride provides insights into its potential molecular interactions and pharmacological properties.

Hydrogen Bonding Capacity

Based on its structure, 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride possesses:

  • Hydrogen bond donors: 2 (the carboxylic acid OH and the protonated nitrogen)

  • Hydrogen bond acceptors: 4 (the two oxygen atoms of the carboxylic acid group and the two nitrogen atoms)

This hydrogen bonding profile suggests potential for interactions with biological macromolecules such as proteins and nucleic acids .

Rotatable Bonds and Conformational Flexibility

The compound contains approximately 2 rotatable bonds, which contribute to its conformational flexibility. This property can influence its ability to adapt to binding sites and participate in molecular interactions .

Predicted Mass Spectrometry Characteristics

Analytical Characterization Methods

Proper analytical characterization of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is essential for confirming its identity and purity in research applications.

Spectroscopic Methods

Several spectroscopic techniques can be employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid and amine functionalities

  • Mass Spectrometry (MS): Confirms molecular weight and can provide fragmentation patterns for structural elucidation

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for:

  • Purity assessment

  • Separation from synthesis by-products or degradation products

  • Quantitative analysis in formulations or biological samples

Identification Parameters for Analytical Verification

For proper identification and verification of 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride, the following parameters can serve as reference points:

ParameterValueAnalytical Method
Molecular Weight262.77 g/molMass Spectrometry
Exact Mass262.1448057 DaHigh-Resolution MS
Functional GroupsCarboxylic acid, tertiary amineIR Spectroscopy
SMILES NotationCN1CCC(CC1)N2CCC(CC2)C(=O)O.ClStructure Verification

These parameters provide a comprehensive analytical profile for confirming the identity and purity of the compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator